

A Comprehensive Technical Guide to the Physical Properties of Long-Chain Mercaptopropionate Esters

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Compound of Interest

Compound Name: *Decyl 3-mercaptopropionate*

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This technical guide provides an in-depth overview of the core physical properties of several key long-chain mercaptopropionate esters. These multifunctional thiols are integral components in a variety of applications, including the formulation of adhesives, coatings, and advanced biomedical materials. This document collates essential quantitative data, outlines experimental methodologies for their synthesis and characterization, and visualizes relevant chemical processes to support research and development efforts.

Chemical Identification and Structure

Long-chain mercaptopropionate esters are characterized by a central polyol core that has been esterified with 3-mercaptopropionic acid. The number of thiol (-SH) groups per molecule, a key determinant of their function as crosslinking agents, depends on the hydroxyl functionality of the parent alcohol. This guide focuses on three commercially significant examples: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), Trimethylolpropane tris(3-mercaptopropionate) (TMPMP), and Ethylene glycol bis(3-mercaptopropionate).

Compound Name	Abbreviation	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Pentaerythritol tetrakis(3-mercaptopropionate)	PETMP	7575-23-7	C ₁₇ H ₂₈ O ₈ S ₄	488.64[1][2]
Trimethylolpropane tris(3-mercaptopropionate)	TMPMP	33007-83-9	C ₁₅ H ₂₆ O ₆ S ₃	398.56[3][4]
Ethylene glycol bis(3-mercaptopropionate)	GDMP	22504-50-3	C ₈ H ₁₄ O ₄ S ₂	238.32[5][6]

Core Physical Properties

The physical state and characteristics of these esters are critical for their handling, formulation, and performance in final applications. The data presented below has been aggregated from various sources to provide a comparative overview.

Physical Property	Pentaerythritol tetrakis(3-mercaptopropionate)	Trimethylolpropane tris(3-mercaptopropionate)	Ethylene glycol bis(3-mercaptopropionate)
Appearance	Colorless liquid[2]	Viscous, colorless liquid[3]	Colorless to slightly yellow liquid[6]
Density	1.28 g/mL at 25 °C[1]	1.21 g/mL at 25 °C[4][7]	1.23 g/mL[6][8]
Boiling Point	275 °C at 1 mmHg[1]	220 °C at 0.3 mmHg[4][7]	358.7 °C at 760 mmHg[5]
Melting Point	Not available	Not available	148 °C[5][9]
Refractive Index (n _{20/D})	1.531[1]	1.518[4][7]	1.51[6]
Solubility	Insoluble in water[10]	Does not mix with water[3]	Insoluble in water; soluble in alcohol, acetone, and benzene[11]
Viscosity	Not available	Not available	Not available

Experimental Protocols

3.1. Synthesis: Direct Esterification

The synthesis of long-chain mercaptopropionate esters is commonly achieved through the direct esterification of a polyol with 3-mercaptopropionic acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, water is continuously removed as a by-product.[12][13]

Materials:

- Polyol (e.g., Pentaerythritol, Trimethylolpropane)
- 3-Mercaptopropionic acid

- Acid catalyst (e.g., p-toluenesulfonic acid)[13]
- Solvent (e.g., Cyclohexane or Toluene for azeotropic removal of water)[14]
- Sodium bicarbonate solution (for washing)
- Anhydrous sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** A round-bottom flask is charged with the polyol, 3-mercaptopropionic acid, the acid catalyst, and the solvent.[14][15] The flask is equipped with a magnetic stirrer and a Dean-Stark apparatus or a similar setup for azeotropic water removal, which is connected to a reflux condenser.[12]
- **Reaction Execution:** The mixture is heated to reflux. The water produced during the esterification reaction is collected in the side-arm of the Dean-Stark trap, driving the equilibrium towards the product.[12] The reaction is monitored until the theoretical amount of water has been collected.
- **Workup:** After cooling to room temperature, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[15] It is then washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure. The crude ester product can be further purified by vacuum distillation to remove any remaining impurities.[14][15] The purity of the final product is often assessed to be greater than 95%.[4]

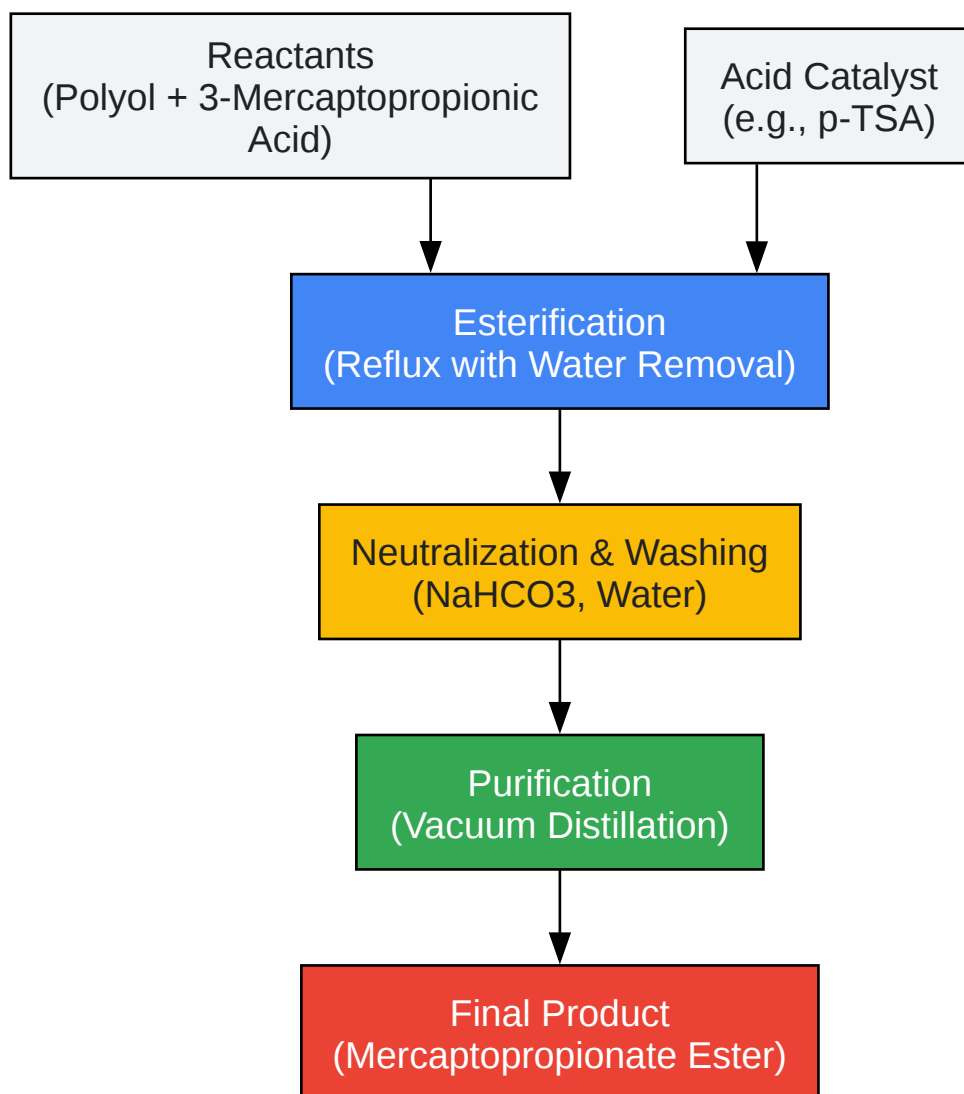
3.2. Characterization of Physical Properties

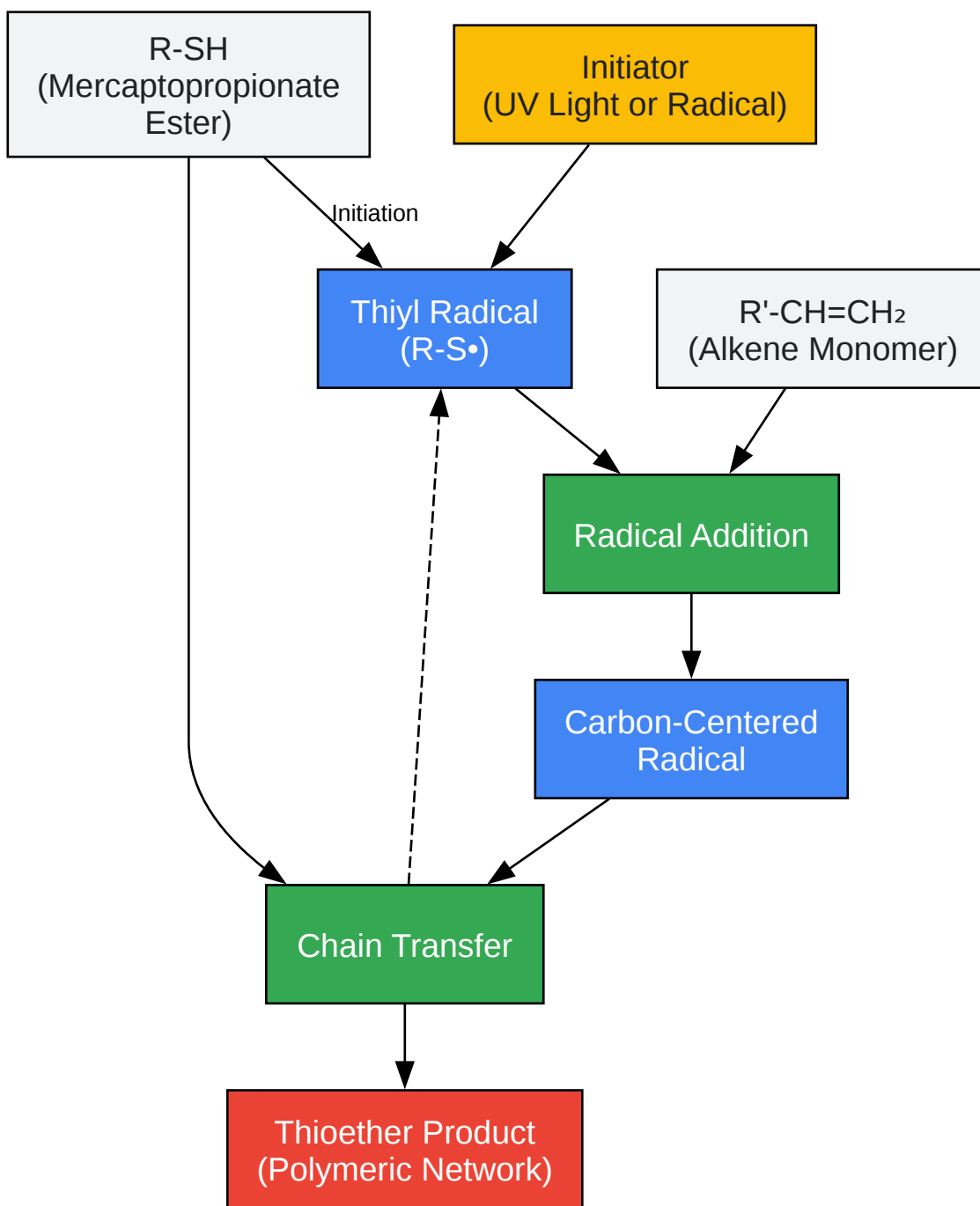
- **Density:** Measured using a calibrated pycnometer or a digital density meter at a specified temperature (commonly 25 °C).[4]
- **Boiling Point:** Determined under vacuum (e.g., at 0.3 or 1 mmHg) using microscale or standard distillation apparatus, as these esters have high boiling points and may decompose at atmospheric pressure.[4][15]

- Refractive Index: Measured using an Abbe refractometer at a standard temperature (20 °C) and wavelength (589 nm, the sodium D-line).[4]
- Purity and Structure Confirmation:
 - Gas Chromatography (GC): Used to assess the purity of the synthesized ester.[6]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the ester, ensuring that the esterification is complete.[16][17]
 - Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of characteristic functional groups, such as the ester carbonyl ($\sim 1740\text{ cm}^{-1}$) and the disappearance of the broad hydroxyl peak from the starting alcohol.[17]

Visualizations of Key Processes

The following diagrams illustrate the general synthesis workflow for mercaptopropionate esters and their application in thiol-ene click chemistry, a common reaction for these compounds.





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